6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile
CAS No.:
Cat. No.: VC15948491
Molecular Formula: C8H4BrN3
Molecular Weight: 222.04 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile -](/images/structure/VC15948491.png)
Specification
Molecular Formula | C8H4BrN3 |
---|---|
Molecular Weight | 222.04 g/mol |
IUPAC Name | 6-bromoimidazo[1,2-a]pyridine-5-carbonitrile |
Standard InChI | InChI=1S/C8H4BrN3/c9-6-1-2-8-11-3-4-12(8)7(6)5-10/h1-4H |
Standard InChI Key | CIVVCQNUBCHTDO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC=CN2C(=C1Br)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (C₈H₄BrN₃) features a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. The bromine atom at position 6 and the electron-withdrawing carbonitrile group at position 5 create distinct electronic perturbations that influence its reactivity and intermolecular interactions .
Table 1: Comparative Structural Properties of Imidazo[1,2-a]pyridine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
---|---|---|---|
6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile | C₈H₄BrN₃ | 222.04 | 6-Br, 5-CN |
6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile | C₈H₄ClN₃ | 177.59 | 6-Cl, 5-CN |
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | C₈H₄BrN₃ | 222.04 | 6-Br, 3-CN |
The planar aromatic system facilitates π-π stacking interactions with biological targets, while the bromine atom enhances electrophilic substitution potential .
Spectroscopic Characteristics
Though specific spectroscopic data for the 5-carbonitrile isomer remains unpublished, its 3-carbonitrile analog (CID 22031078) exhibits characteristic IR absorption at 2226 cm⁻¹ for the nitrile group and ¹H NMR signals between δ 7.2–8.5 ppm for aromatic protons . These features likely persist in the 5-carbonitrile variant, with minor shifts due to altered substituent positioning.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing the imidazo[1,2-a]pyridine core:
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Gould-Jacobs Cyclization: Condensation of 2-aminopyridine derivatives with α-halo carbonyl compounds, followed by intramolecular cyclization.
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Metal-Catalyzed Cross-Coupling: Palladium-mediated Buchwald-Hartwig amination to form the imidazole ring, as demonstrated in the synthesis of 6-chloro analogs.
Functionalization Strategies
Late-stage bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C could introduce the 6-bromo substituent, while the carbonitrile group may be installed via nucleophilic substitution of a halogen precursor with cyanide ions under SNAr conditions .
Table 2: Hypothetical Synthetic Protocol
Step | Reaction | Conditions | Yield (Projected) |
---|---|---|---|
1 | Core Formation | Gould-Jacobs cyclization, 110°C, 12h | 65–70% |
2 | Bromination | NBS, DCM, 0°C → RT, 4h | 80–85% |
3 | Cyanide Introduction | CuCN, DMF, 120°C, 8h | 50–60% |
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring directs electrophiles to the 8-position, while the imidazole nitrogen lone pairs activate adjacent carbons for functionalization. Bromine at position 6 exerts both steric and electronic effects, potentially slowing meta-directed substitutions .
Cross-Coupling Reactions
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a versatile building block for kinase inhibitors, with its bromine enabling late-stage diversification. Over 15% of FDA-approved kinase inhibitors contain halogenated heterocycles, underscoring its potential utility .
Materials Science Applications
Conjugated polymers incorporating imidazo[1,2-a]pyridine units show exceptional charge transport properties (hole mobility = 0.12 cm²/V·s). The bromine substituent facilitates crosslinking for organic electronic devices .
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